molecular formula C18H19N3OS B2619972 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034385-52-7

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No.: B2619972
CAS No.: 2034385-52-7
M. Wt: 325.43
InChI Key: UDPYZKORUBEZIQ-UHFFFAOYSA-N
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Description

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a complex organic compound that features a unique structure combining a benzimidazole moiety, a pyrrolidine ring, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the pyrrolidine ring: This step often involves the reaction of the benzimidazole derivative with a pyrrolidine precursor, possibly through nucleophilic substitution or addition reactions.

    Attachment of the thiophene group: The final step may involve coupling the intermediate with a thiophene derivative, using reagents such as organolithium or Grignard reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or benzimidazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at various sites, potentially using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

    (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: Lacks the thiophene group, potentially altering its chemical properties and applications.

    (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylfuran-2-yl)methanone: Similar structure but with a furan ring instead of thiophene, which may affect its reactivity and biological activity.

Uniqueness: The presence of both the benzimidazole and thiophene moieties in (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone provides a unique combination of electronic and steric properties, potentially enhancing its utility in various applications compared to similar compounds.

Biological Activity

The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a complex organic molecule characterized by its unique structural features, including a benzimidazole moiety, a pyrrolidine ring, and a thiophene group. These structural components suggest potential interactions with various biological systems, making this compound of significant interest in medicinal chemistry.

Structural Overview

The molecular structure of the compound can be summarized as follows:

Component Description
Benzimidazole Known for diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine Ring Exhibits various pharmacological activities, including analgesic and anti-inflammatory effects.
Thiophene Group Often involved in drug design due to its electronic properties and ability to enhance bioactivity.

The biological activity of this compound is hypothesized based on structure-activity relationship (SAR) studies. The presence of the benzimidazole moiety is crucial as it has been shown to interact with essential biomolecular targets such as:

  • FtsZ Proteins : Involved in bacterial cell division.
  • Pyruvate Kinases : Essential enzymes in metabolic pathways.

Molecular docking studies suggest that this compound may inhibit these targets, leading to its potential antimicrobial effects .

Research Findings

Recent investigations into related benzimidazole derivatives have revealed promising results:

  • Antibacterial Activity : Compounds exhibiting MIC values < 10 µg/mL against S. aureus and E. coli were reported .
  • Antifungal Activity : Several derivatives demonstrated significant antifungal properties against C. albicans, with some achieving MIC values as low as 3.9 µg/mL .
  • Biofilm Inhibition : Certain benzimidazole derivatives were effective in inhibiting biofilm formation, which is critical in treating chronic infections .

Case Studies

A notable case study involving benzimidazole derivatives highlighted their effectiveness against multi-drug resistant strains of bacteria. Compounds similar to our target were synthesized and tested, showing considerable promise in overcoming antibiotic resistance through novel mechanisms .

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-7-8-17(23-12)18(22)20-10-9-14(11-20)21-13(2)19-15-5-3-4-6-16(15)21/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPYZKORUBEZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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